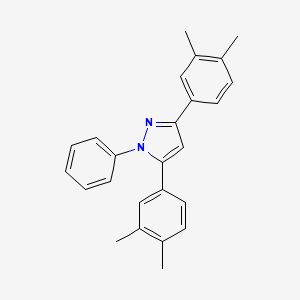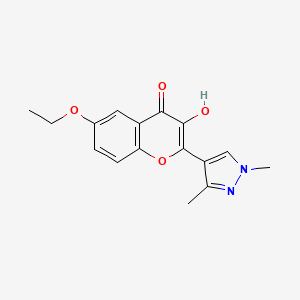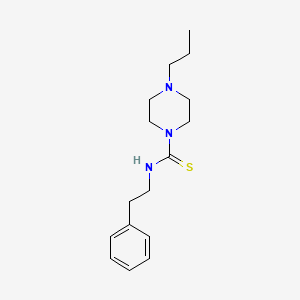![molecular formula C26H27N3O3 B10931763 N-{4-[(1Z)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B10931763.png)
N-{4-[(1Z)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a hydrazone linkage, a naphthyl group, and a cyclohexanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 3-hydroxy-2-naphthaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with the Phenyl Group: The hydrazone intermediate is then reacted with 4-(1-ethylphenyl)cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl and cyclohexane groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkyl halides, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl and cyclohexane derivatives.
Scientific Research Applications
N~1~-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE: Similar compounds include other hydrazone derivatives and naphthyl-containing compounds.
Uniqueness
Structural Features: The combination of a hydrazone linkage, naphthyl group, and cyclohexanecarboxamide moiety makes this compound unique.
Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H27N3O3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(cyclohexanecarbonylamino)phenyl]ethylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H27N3O3/c1-17(18-11-13-22(14-12-18)27-25(31)19-7-3-2-4-8-19)28-29-26(32)23-15-20-9-5-6-10-21(20)16-24(23)30/h5-6,9-16,19,30H,2-4,7-8H2,1H3,(H,27,31)(H,29,32)/b28-17- |
InChI Key |
MUNFDZUWEODRFX-QRQIAZFYSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E)-3-(1-{(2E)-2-[(17E)-3-hydroxyandrost-5-en-17-ylidene]hydrazinyl}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10931699.png)
![Ethyl 4-(4-bromophenyl)-2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10931703.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10931716.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[2-(pyrrolidin-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931719.png)
![N-benzyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931723.png)
![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931728.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10931730.png)
![methyl 3-chloro-6-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B10931732.png)
![[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10931740.png)
![ethyl 4-[({2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10931742.png)

![1-ethyl-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10931753.png)
